Desfluoro-safinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desfluoro-safinamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Desfluoro-safinamide is a derivative of safinamide, a compound primarily recognized for its dual mechanism of action in the treatment of Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and implications for patient management based on recent research findings.
This compound shares structural similarities with safinamide but differs in its fluorine substitution, potentially altering its pharmacological profile. Safinamide itself acts as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), leading to increased levels of dopamine in the brain, which is crucial for managing PD symptoms. Additionally, it modulates glutamate release through sodium and calcium channel blockade, providing neuroprotective effects that are particularly beneficial in the context of PD.
Table 1: Comparison of Safinamide and this compound
Property | Safinamide | This compound |
---|---|---|
Molecular Weight | 302.34 g/mol | TBD (To Be Determined) |
MAO-B Inhibition | Selective and reversible | TBD |
Sodium Channel Blockade | Yes | TBD |
Glutamate Modulation | Yes | TBD |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of safinamide in reducing motor fluctuations and improving overall quality of life in PD patients. The efficacy of this compound remains to be fully elucidated; however, its relationship to safinamide suggests potential benefits similar to those observed in clinical trials.
Case Studies and Research Findings
- Motor Function Improvement : A Phase III trial (Study 016) indicated that safinamide significantly improved motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving safinamide reported fewer OFF periods (times when symptoms worsen) compared to placebo groups .
- Real-World Effectiveness : A retrospective study evaluated the effectiveness of safinamide in real-world settings, demonstrating significant reductions in UPDRS scores and improvements in daily functioning among patients with fluctuating motor symptoms .
- Neuroprotective Effects : Research suggests that MAO-B inhibition by this compound may confer neuroprotective benefits, potentially slowing disease progression by reducing oxidative stress and glutamate toxicity .
Pharmacodynamics
This compound's pharmacodynamics are expected to mirror those of safinamide, with a focus on both dopaminergic and non-dopaminergic mechanisms. The inhibition of MAO-B leads to enhanced dopaminergic transmission, while modulation of glutamate release may alleviate excitotoxicity associated with PD.
Adverse Effects and Safety Profile
The safety profile of this compound is anticipated to be similar to that of safinamide, which is generally well-tolerated. Common adverse effects include nausea, insomnia, and headache. Notably, serious side effects such as serotonin syndrome can occur when combined with other serotonergic agents .
Properties
CAS No. |
133865-32-4 |
---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(2S)-2-[(4-phenylmethoxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-13(17(18)20)19-11-14-7-9-16(10-8-14)21-12-15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3,(H2,18,20)/t13-/m0/s1 |
InChI Key |
IEHDKRBHKAGVKZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.